molecular formula C17H16O3 B11155264 3-butoxy-6H-benzo[c]chromen-6-one

3-butoxy-6H-benzo[c]chromen-6-one

Cat. No.: B11155264
M. Wt: 268.31 g/mol
InChI Key: MVYYPWIVUKADCY-UHFFFAOYSA-N
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Description

3-butoxy-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzochromenes. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a benzochromene core with a butoxy group attached to the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-6H-benzo[c]chromen-6-one can be achieved through several methods. One common approach involves the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a regioselective intermolecular Diels–Alder cycloaddition and oxidative aromatization to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzochromenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-butoxy-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-butoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterase II, an enzyme involved in the regulation of intracellular signaling pathways . This inhibition can lead to various biological effects, including anti-inflammatory and neuroprotective activities.

Comparison with Similar Compounds

3-butoxy-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific butoxy substitution, which imparts distinct chemical and biological properties compared to other benzochromenes.

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

3-butoxybenzo[c]chromen-6-one

InChI

InChI=1S/C17H16O3/c1-2-3-10-19-12-8-9-14-13-6-4-5-7-15(13)17(18)20-16(14)11-12/h4-9,11H,2-3,10H2,1H3

InChI Key

MVYYPWIVUKADCY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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